beta-Ureido-L-alpha-tosylaminopropionic Acid
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Overview
Description
Beta-Ureido-L-alpha-tosylaminopropionic Acid: is a specialty compound used primarily in proteomics research. It has the molecular formula C11H15N3O5S and a molecular weight of 301.32 g/mol . This compound is known for its role in the synthesis of certain isomers of Albizziine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: : Beta-Ureido-L-alpha-tosylaminopropionic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
Beta-Ureido-L-alpha-tosylaminopropionic Acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Plays a role in studying protein interactions and modifications.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which beta-Ureido-L-alpha-tosylaminopropionic Acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biochemical outcomes .
Comparison with Similar Compounds
Similar Compounds
- Beta-Ureido-L-alpha-amino-propionic Acid
- Beta-Ureido-L-alpha-hydroxy-propionic Acid
- Beta-Ureido-L-alpha-methyl-propionic Acid
Comparison: : Beta-Ureido-L-alpha-tosylaminopropionic Acid is unique due to its tosyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in proteomics research compared to its similar counterparts .
Properties
Molecular Formula |
C11H15N3O5S |
---|---|
Molecular Weight |
301.32 g/mol |
IUPAC Name |
(2S)-3-(carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C11H15N3O5S/c1-7-2-4-8(5-3-7)20(18,19)14-9(10(15)16)6-13-11(12)17/h2-5,9,14H,6H2,1H3,(H,15,16)(H3,12,13,17)/t9-/m0/s1 |
InChI Key |
LCZLWCJYNPNMDN-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CNC(=O)N)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)N)C(=O)O |
Origin of Product |
United States |
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